molecular formula C12H17NO2 B13497989 Methyl 2-amino-5-phenylpentanoate

Methyl 2-amino-5-phenylpentanoate

Cat. No.: B13497989
M. Wt: 207.27 g/mol
InChI Key: XUHINRSSRAMEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-5-phenylpentanoate is an organic compound with the molecular formula C12H17NO2. It is a derivative of phenylpentanoic acid and contains both an amino group and an ester functional group. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-5-phenylpentanoate can be synthesized through several methods. One common route involves the reaction of 5-phenylpentanoic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 5-phenylpentanoate. This intermediate is then reacted with ammonia or an amine to introduce the amino group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for research applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-phenylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-5-phenylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-amino-5-phenylpentanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-phenylpentanoate hydrochloride: A salt form with similar properties but different solubility and stability characteristics.

    Methyl 2-methyl-5-phenylpentanoate: A structurally similar compound with a methyl group instead of an amino group.

    Ethyl 2-amino-5-phenylpentanoate: An ester with an ethyl group instead of a methyl group

Uniqueness

This compound is unique due to its combination of an amino group and an ester functional group, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in research and industrial applications .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 2-amino-5-phenylpentanoate

InChI

InChI=1S/C12H17NO2/c1-15-12(14)11(13)9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9,13H2,1H3

InChI Key

XUHINRSSRAMEHK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCC1=CC=CC=C1)N

Origin of Product

United States

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